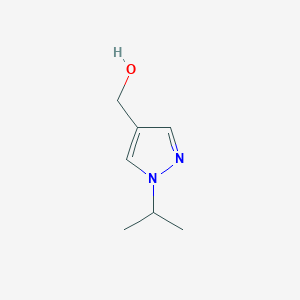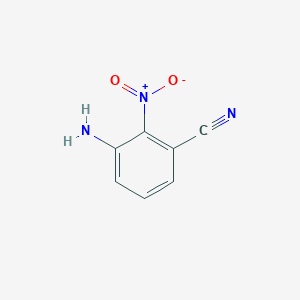![molecular formula C20H20BNO2 B1290014 [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid CAS No. 654067-65-9](/img/structure/B1290014.png)
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid
Vue d'ensemble
Description
“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 .
Synthesis Analysis
This compound is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Molecular Structure Analysis
The molecular formula of this compound is C20H20BNO2 . The InChI representation is InChI=1S/C20H20BNO2/c1-15-3-9-18 (10-4-15)22 (19-11-5-16 (2)6-12-19)20-13-7-17 (8-14-20)21 (23)24/h3-14,23-24H,1-2H3 . The Canonical SMILES representation is B (C1=CC=C (C=C1)N (C2=CC=C (C=C2)C)C3=CC=C (C=C3)C) (O)O .Chemical Reactions Analysis
“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.2 g/mol . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 .Applications De Recherche Scientifique
-
General Information
-
Potential Applications
- Boronic acids, including “[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid”, are often used in organic synthesis and medicinal chemistry. They are particularly important in transition metal-catalyzed cross-coupling reactions .
- For example, they can be used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
- They can also be used in protodeboronation, a reaction that involves the removal of a boron atom from an organic molecule .
-
Protodeboronation
-
Suzuki-Miyaura Cross-Coupling Reaction
-
Synthesis of Sensing Devices
-
Rhodium-Catalyzed Intramolecular Amination
-
Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Synthesis of Other Chemical Compounds
-
Development of Sensing Devices
-
Rhodium-Catalyzed Intramolecular Amination
-
Mizoroki-Heck Coupling Reactions
Safety And Hazards
Propriétés
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARIDUNZZQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630427 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid | |
CAS RN |
654067-65-9 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)


![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)




